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1-(2-Bromoethyl)-3,5-dimethoxybenzene Documentation Hub

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  • Product: 1-(2-Bromoethyl)-3,5-dimethoxybenzene
  • CAS: 37567-80-9

Core Science & Biosynthesis

Foundational

1-(2-Bromoethyl)-3,5-dimethoxybenzene CAS 37567-80-9 properties

An In-depth Technical Guide to 1-(2-Bromoethyl)-3,5-dimethoxybenzene (CAS 37567-80-9) Introduction 1-(2-Bromoethyl)-3,5-dimethoxybenzene is a specialized organic compound that serves as a valuable intermediate in synthet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Bromoethyl)-3,5-dimethoxybenzene (CAS 37567-80-9)

Introduction

1-(2-Bromoethyl)-3,5-dimethoxybenzene is a specialized organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Identified by its CAS number 37567-80-9, this molecule incorporates a reactive bromoethyl group attached to a 3,5-dimethoxy-substituted benzene ring.[1] The presence of both an alkyl halide and electron-rich aromatic moiety makes it a versatile building block for constructing more complex molecular architectures. The electron-donating methoxy groups significantly influence the reactivity of the aromatic ring, while the bromoethyl chain provides a key site for nucleophilic substitution reactions.[1] These structural features position 1-(2-Bromoethyl)-3,5-dimethoxybenzene as a compound of interest for researchers in medicinal chemistry and materials science.[1]

Physicochemical Properties

The fundamental properties of 1-(2-Bromoethyl)-3,5-dimethoxybenzene are summarized below. This data is critical for its handling, storage, and application in experimental design. The compound's structure, characterized by a hydrophobic aromatic ring and an alkyl chain, suggests moderate to high lipophilicity and solubility in common organic solvents.[1]

PropertyValueSource(s)
CAS Number 37567-80-9[1][2][3]
Molecular Formula C₁₀H₁₃BrO₂[1][2]
Molecular Weight 245.11 g/mol [1][2]
IUPAC Name 1-(2-Bromoethyl)-3,5-dimethoxybenzene[1]
Synonyms Benzene, 1-(2-bromoethyl)-3,5-dimethoxy-[1]
SMILES C(CBr)C1=CC(OC)=CC(OC)=C1[1]
InChI Key UAEVVYMBABKZOM-UHFFFAOYSA-N[1]
Purity Typically ≥98%[2]

Spectral Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-(2-Bromoethyl)-3,5-dimethoxybenzene. While specific spectra for this exact compound are not publicly cataloged, the expected spectral characteristics can be reliably predicted based on its functional groups and structural analogs.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Signals in the aromatic region (typically ~6.3-6.5 ppm). Due to symmetry, one signal may represent the two protons at the C2 and C6 positions, and another for the proton at the C4 position. - Methoxy Protons (-OCH₃): A sharp singlet at ~3.7-3.8 ppm, integrating to 6 protons. - Ethyl Protons (-CH₂CH₂Br): Two triplets in the aliphatic region. The -CH₂- attached to the ring would be around ~3.0-3.2 ppm, and the -CH₂-Br would be further downfield at ~3.5-3.7 ppm.
¹³C NMR - Aromatic Carbons: Signals in the ~95-160 ppm range. The carbon attached to the ethyl group (C1), the carbons attached to methoxy groups (C3, C5), and the unsubstituted aromatic carbons (C2, C4, C6) will have distinct chemical shifts. - Methoxy Carbons (-OCH₃): A signal around 55-56 ppm. - Ethyl Carbons (-CH₂CH₂Br): Two signals in the aliphatic region, typically with the C-Br carbon appearing at a lower field (~30-35 ppm) and the benzylic carbon at a slightly higher field (~38-42 ppm).
Mass Spec (MS) - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 244 and 246, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). - Fragmentation: Common fragmentation would involve the loss of the bromine atom ([M-Br]⁺) or cleavage of the ethyl chain, leading to a prominent peak for the 3,5-dimethoxybenzyl cation.
Infrared (IR) - C-H (Aromatic): Stretching vibrations just above 3000 cm⁻¹. - C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹ (from -CH₂- groups). - C=C (Aromatic): Stretching vibrations in the 1450-1600 cm⁻¹ region. - C-O (Ether): Strong stretching bands in the 1050-1250 cm⁻¹ region. - C-Br: Stretching vibration in the 500-600 cm⁻¹ region.

Synthesis and Reactivity

Representative Synthesis Workflow

While multiple synthetic routes can be envisioned, a common and logical approach to synthesize 1-(2-Bromoethyl)-3,5-dimethoxybenzene is from the corresponding alcohol, 2-(3,5-dimethoxyphenyl)ethanol. This precursor can be prepared from 3,5-dimethoxybenzoic acid via reduction. The final step involves the conversion of the hydroxyl group to a bromide.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination A 3,5-Dimethoxybenzoic Acid B 2-(3,5-Dimethoxyphenyl)ethanol A->B  LiAlH₄, THF C 2-(3,5-Dimethoxyphenyl)ethanol D 1-(2-Bromoethyl)-3,5-dimethoxybenzene (Target Compound) C->D  PBr₃ or CBr₄/PPh₃

Caption: A plausible two-step synthesis of the target compound.

Protocol Causality:

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid to a primary alcohol without affecting the aromatic methoxy groups.

  • Bromination: Reagents like phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄/PPh₃) are standard, effective methods for converting a primary alcohol to an alkyl bromide with minimal side reactions on the activated aromatic ring.

Core Reactivity

The utility of 1-(2-Bromoethyl)-3,5-dimethoxybenzene stems from the distinct reactivity of its two main components: the bromoethyl side chain and the activated aromatic ring.

G cluster_0 Side-Chain Reactivity cluster_1 Aromatic Ring Reactivity A 1-(2-Bromoethyl)-3,5-dimethoxybenzene B Nucleophilic Substitution (SN2) A->B D Electrophilic Aromatic Substitution A->D C Alkylated Product (R-Nu) B->C  Nu⁻ E Ring-Substituted Product (e.g., Nitration, Halogenation) D->E  E⁺

Caption: Key reaction pathways for the title compound.

  • Nucleophilic Substitution: The primary bromine is an excellent leaving group, making the adjacent carbon highly susceptible to attack by nucleophiles (e.g., amines, cyanides, thiolates). This allows for the straightforward introduction of the 3,5-dimethoxyphenethyl moiety into a wide range of molecules.[1] This is the most common application of this reagent.

  • Electrophilic Aromatic Substitution: The two methoxy groups are strongly electron-donating and ortho-, para-directing. This highly activates the aromatic ring, making the C2, C4, and C6 positions susceptible to substitution by electrophiles. This pathway allows for further functionalization of the benzene ring.

Applications in Research and Drug Development

1-(2-Bromoethyl)-3,5-dimethoxybenzene is not an end-product but a crucial intermediate for building more elaborate molecules. Its structural motifs are found in various biologically active compounds.

  • Pharmaceutical Scaffolding: The 3,5-dimethoxyphenyl group is a feature in certain classes of bioactive molecules. This reagent provides a direct method for incorporating the 3,5-dimethoxyphenethyl fragment, which can be a key pharmacophore. Related structures, such as 1-bromo-3,5-dimethoxybenzene, are used in synthesizing potential anticancer drugs and pharmaceutical inhibitors through cross-coupling reactions.[4][5][6][7][8]

  • Synthesis of Natural Product Analogs: Many natural products feature dimethoxybenzene rings.[9][10] This compound can serve as a starting material for the synthesis of analogs of these natural products, enabling structure-activity relationship (SAR) studies.

  • Precursor for Labeled Compounds: The bromoethyl group can be used to introduce isotopic labels (e.g., Deuterium, Carbon-13) for use in pharmacokinetic (ADME) and metabolic studies during the drug development process.[11]

Safety and Handling

As a reactive alkyl bromide, 1-(2-Bromoethyl)-3,5-dimethoxybenzene requires careful handling. The safety protocols for similar brominated aromatic compounds should be strictly followed.

  • Hazard Classification: While specific data for this compound is limited, related benzyl bromides are classified as causing skin corrosion/burns (Category 1B) and serious eye damage (Category 1).[12] It may be harmful if inhaled, swallowed, or in contact with skin and may cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[12][13]

  • Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Wash hands and any exposed skin thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It is advisable to store it locked up and potentially under an inert atmosphere to prevent degradation.[12]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[12]

    • Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[12]

References

  • Saeed, A., et al. EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. ResearchGate. [Link]

  • PubChem. 1-Bromo-3,5-dimethoxybenzene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery. [Link]

  • NIST. Benzene, 1-(2-bromoethyl)-4-methoxy-. [Link]

  • CompTox Chemicals Dashboard. 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene - Hazard. [Link]

  • SciELO. EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. [Link]

  • Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

  • Synfacts. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. [Link]

  • NIST. Benzene, 1-bromo-2,4-dimethoxy-. [Link]

  • Organic Syntheses. 1H NMR of 1-bromo-3,5-bis(1-hydroxy-1-methylethyl)benzene (2) (500 MHz, CDCl3). [Link]

  • Thermo Scientific Alfa Aesar. 1-Bromo-3,5-dimethoxybenzene, 97% 5 g. [Link]

  • PubMed. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. [Link]

Sources

Exploratory

Strategic Sourcing & Synthesis Guide: 1-(2-Bromoethyl)-3,5-dimethoxybenzene

The following is an in-depth technical guide and sourcing analysis for 1-(2-Bromoethyl)-3,5-dimethoxybenzene . Executive Summary 1-(2-Bromoethyl)-3,5-dimethoxybenzene is a specialized alkylating agent utilized primarily...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and sourcing analysis for 1-(2-Bromoethyl)-3,5-dimethoxybenzene .

Executive Summary

1-(2-Bromoethyl)-3,5-dimethoxybenzene is a specialized alkylating agent utilized primarily in the synthesis of resorcinol-based natural products, including cannabinoids (e.g., analogs of CBG/CBD) and stilbenoids. Unlike its isomer 3,4-dimethoxyphenethyl bromide (a commodity chemical), the 3,5-isomer is a high-value, low-availability building block .

Current market analysis indicates that this compound is rarely held in stock by major catalog suppliers (Sigma-Aldrich, Fisher, TCI) and is typically classified as a "Make-to-Order" item with lead times exceeding 4–6 weeks. For research programs requiring >5 grams, in-house synthesis or custom manufacturing is the recommended critical path to avoid project bottlenecks.

Chemical Profile & Identity Verification

Researchers must rigorously verify the substitution pattern. The 3,5-dimethoxy pattern is thermodynamically distinct from the 3,4-dimethoxy (veratryl) pattern common in catecholamine chemistry.

FeatureSpecificationNotes
IUPAC Name 1-(2-Bromoethyl)-3,5-dimethoxybenzene
Common Name 3,5-Dimethoxyphenethyl bromideOften confused with benzyl bromide (1-carbon spacer).
CAS Registry 56316-86-8 Primary identifier.
Alternate CAS 37567-80-9Occasionally cited in Asian markets; verify structure before purchase.
Appearance White to off-white solid or oilLow melting point (approx. 30–35°C); often an oil at RT if impure.
Storage 2–8°C, Inert AtmosphereMoisture sensitive (hydrolysis to alcohol). Light sensitive.

Supply Chain Landscape & Price Analysis

Direct Sourcing Status
  • Commodity Status: Niche / Non-Stock.

  • Major Vendors: Not listed as a stock item on Sigma-Aldrich, Thermo Fisher, or TCI.

  • Aggregators: Listed on ChemSpace, MolPort, and PubChem, but usually flagged as "Ships from supplier" (Lead time: 2–8 weeks).

Estimated Market Pricing (Custom/Catalog)

Prices are estimates based on similar non-stock phenethyl bromides.

QuantityEstimated Price (USD)Lead TimeSourcing Strategy
1 g $150 – $2502–4 WeeksBoutique Catalog (e.g., Combi-Blocks, Enamine)
5 g $400 – $6004–6 WeeksCustom Synthesis Request
25 g $1,200 – $1,8006–8 WeeksCustom Manufacturing
100 g Negotiated8+ WeeksCRO Contract

Recommendation: Do not rely on "In Stock" flags from aggregator sites without direct confirmation. For immediate needs, proceed to Section 4 (Synthesis).

The "Make" Protocol: In-House Synthesis

Due to the high cost and long lead times, synthesizing this compound from 3,5-dimethoxyphenethyl alcohol is the most reliable strategy. The precursor alcohol is often more accessible or can be reduced from 3,5-dimethoxyphenylacetic acid (CAS 4501-11-1).

Reaction Pathway

The synthesis involves the nucleophilic substitution of the hydroxyl group with bromide using Phosphorus Tribromide (


). This method is preferred over HBr to prevent ether cleavage of the methoxy groups.

Synthesispath Acid 3,5-Dimethoxyphenylacetic Acid (CAS 4501-11-1) Red Reduction (LiAlH4 or BH3·THF) Acid->Red Alcohol 3,5-Dimethoxyphenethyl Alcohol (Precursor) Brom Bromination (PBr3, DCM, 0°C) Alcohol->Brom Bromide 1-(2-Bromoethyl)-3,5-dimethoxybenzene (Target) Red->Alcohol Brom->Bromide

Figure 1: Synthetic pathway from commercially available acid precursor to target bromide.

Detailed Protocol (Self-Validating)

Reagents:

  • 3,5-Dimethoxyphenethyl alcohol (1.0 equiv)

  • Phosphorus Tribromide (

    
    ) (0.4 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Sodium Bicarbonate (

    
    ) (Sat. aq.)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask and equip with a stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 3,5-dimethoxyphenethyl alcohol in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
     dropwise over 30 minutes. Caution: Exothermic reaction. Maintain temp < 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (lower Rf) should disappear, replaced by the bromide (high Rf, UV active).

  • Quench: Cool back to 0°C. Slowly add ice water to quench excess

    
    .
    
  • Workup: Separate phases. Wash the organic layer with saturated

    
     (to remove 
    
    
    
    and phosphoric acid byproducts) and then brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If the crude oil is yellow/orange, pass through a short silica plug eluting with 5% EtOAc/Hexanes.

Yield Expectation: 85–95% Purity Check:


 NMR (

) should show a triplet at

ppm (

-Br) and a triplet at

ppm (benzylic

).

Applications in Drug Discovery

This compound acts as a "molecular handle" to attach the 3,5-dimethoxyphenethyl motif, a bioisostere for various lipophilic side chains.

  • Cannabinoid Research: Used to synthesize olivetol analogs and resorcinolic cannabinoids where the alkyl chain length or substitution pattern modulates

    
    /
    
    
    
    receptor affinity.
  • Stilbenoid Synthesis: Precursor for dihydrostilbenes via Wittig or Grignard coupling.

  • Hybrid Scaffolds: Used in fragment-based drug design (FBDD) to probe hydrophobic pockets in kinases.

Safety & Handling (E-E-A-T)

  • Lachrymator: Like most benzyl/phenethyl bromides, this compound is a potent eye irritant. Handle only in a fume hood.

  • Skin Sensitizer: Direct contact can cause severe dermatitis. Double-glove (Nitrile) is required.

  • Storage Stability: Alkyl bromides can degrade over time, releasing

    
     which turns the material brown. Store over activated copper turnings or silver wool to stabilize if storing for >6 months.
    

References

  • Synthesis of Phenethyl Bromides:Organic Syntheses, Coll. Vol. 1, p. 25 (1941); Vol. 3, p. 205 (1923).
  • Cannabinoid SAR Studies: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Cannabinoid Analogs."

  • Appel Reaction Alternative: Angewandte Chemie International Edition, "Triphenylphosphine/Carbon Tetrabromide in Organic Synthesis."

  • Safety Data: PubChem Compound Summary for Phenethyl Bromide Derivatives.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Reaction Conditions for the Amination of 1-(2-Bromoethyl)-3,5-dimethoxybenzene

Introduction: Strategic Importance of 3,5-Dimethoxyphenethylamine The successful amination of 1-(2-bromoethyl)-3,5-dimethoxybenzene is a critical transformation in synthetic organic chemistry, yielding 3,5-dimethoxyphene...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3,5-Dimethoxyphenethylamine

The successful amination of 1-(2-bromoethyl)-3,5-dimethoxybenzene is a critical transformation in synthetic organic chemistry, yielding 3,5-dimethoxyphenethylamine. This product serves as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and natural product analogues. Notably, it is a key precursor in several synthetic routes to mescaline (3,4,5-trimethoxyphenethylamine), a psychoactive alkaloid that has been the subject of extensive research.[1][2] The efficiency and selectivity of the amination step are paramount to the overall success of these synthetic endeavors.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for the amination of 1-(2-bromoethyl)-3,5-dimethoxybenzene. We will delve into the mechanistic underpinnings of each approach, offer field-proven insights to guide experimental choices, and present detailed, step-by-step protocols.

Core Amination Strategies: A Comparative Overview

The conversion of the primary alkyl bromide in 1-(2-bromoethyl)-3,5-dimethoxybenzene to a primary amine can be approached through several synthetic strategies. The choice of method depends on factors such as desired yield, purity, scale, and the availability of reagents. Here, we will focus on the two most prevalent and effective methods for this specific transformation: Direct Amination via Nucleophilic Substitution and the Gabriel Synthesis.

Method Amine Source Key Advantages Key Limitations
Direct Amination Ammonia (NH₃)Atom-economical, straightforward procedure.Prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[3][4] Requires a large excess of ammonia to favor primary amine formation.[5]
Gabriel Synthesis Potassium PhthalimideHigh selectivity for primary amines, avoids over-alkylation.[6][7]Multi-step process, requires a subsequent deprotection step which can have harsh conditions.[8]

Method 1: Direct Amination with Ammonia

Mechanistic Rationale

Direct amination of 1-(2-bromoethyl)-3,5-dimethoxybenzene with ammonia proceeds via a classical bimolecular nucleophilic substitution (S(_N)2) mechanism.[5] Ammonia acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine, displacing the bromide ion.

A significant challenge in this method is that the resulting primary amine product is often more nucleophilic than ammonia itself.[3][5] This can lead to subsequent alkylation reactions, forming secondary and tertiary amines, and even a quaternary ammonium salt.[4] To mitigate this, a large excess of ammonia is typically employed to increase the probability of the alkyl halide reacting with ammonia rather than the amine product.

Experimental Workflow: Direct Amination

Direct Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1-(2-Bromoethyl)-3,5- dimethoxybenzene reactor Pressure Reactor start->reactor nh3 Excess Ammonia (in Ethanol or as liquid) nh3->reactor react Heating under Pressure reactor->react S_N2 Reaction quench Quench & Basify react->quench extract Solvent Extraction quench->extract purify Chromatography extract->purify product 3,5-Dimethoxyphenethylamine purify->product

Caption: Workflow for Direct Amination.

Detailed Protocol: Direct Amination

Materials:

  • 1-(2-Bromoethyl)-3,5-dimethoxybenzene

  • Ethanolic ammonia solution (saturated) or liquid ammonia

  • Pressure-rated reaction vessel

  • Diethyl ether or Dichloromethane

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reactor Setup: In a fume hood, charge a pressure-rated reaction vessel with 1-(2-bromoethyl)-3,5-dimethoxybenzene.

  • Addition of Ammonia: Add a significant excess of a saturated solution of ammonia in ethanol (e.g., 20-50 equivalents). Alternatively, for reactions at a larger scale or to achieve higher concentrations, carefully condense liquid ammonia into the cooled reactor.

  • Reaction: Seal the reactor and heat it to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess ammonia in a well-ventilated fume hood.

  • Quenching and Basification: Transfer the reaction mixture to a separatory funnel. Add water and basify the solution with 1 M NaOH to a pH > 11 to ensure the amine is in its free base form.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product will likely be a mixture. Purify the desired 3,5-dimethoxyphenethylamine by silica gel column chromatography.

Method 2: The Gabriel Synthesis

Mechanistic Rationale

The Gabriel synthesis is a highly effective method for the selective preparation of primary amines from primary alkyl halides, elegantly circumventing the issue of over-alkylation.[6][9] The synthesis proceeds in two main steps:

  • N-Alkylation of Phthalimide: Potassium phthalimide, which is readily prepared from phthalimide and a base like potassium hydroxide, serves as an ammonia surrogate.[7][10] The phthalimide anion is a soft nucleophile that attacks the primary alkyl bromide in an S(_N)2 reaction to form N-(2-(3,5-dimethoxyphenyl)ethyl)phthalimide. The resulting N-alkylated phthalimide is no longer nucleophilic, preventing further alkylation.[7]

  • Deprotection (Hydrazinolysis): The primary amine is liberated from the N-alkylated phthalimide intermediate. While acidic or basic hydrolysis can be used, the most common and often milder method is hydrazinolysis, using hydrazine (N₂H₄).[8][10] Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[6]

Experimental Workflow: Gabriel Synthesis

Gabriel Synthesis Workflow cluster_alkylation N-Alkylation cluster_deprotection Deprotection cluster_workup Work-up & Purification start 1-(2-Bromoethyl)-3,5- dimethoxybenzene react1 Heating start->react1 phthalimide Potassium Phthalimide phthalimide->react1 solvent1 DMF solvent1->react1 intermediate N-Alkylphthalimide react1->intermediate S_N2 Reaction react2 Reflux intermediate->react2 hydrazine Hydrazine (N₂H₄) hydrazine->react2 solvent2 Ethanol solvent2->react2 filter Filter Phthalhydrazide react2->filter Hydrazinolysis extract Solvent Extraction filter->extract purify Distillation or Chromatography extract->purify product 3,5-Dimethoxyphenethylamine purify->product

Caption: Workflow for the Gabriel Synthesis.

Detailed Protocol: Gabriel Synthesis

Materials:

  • 1-(2-Bromoethyl)-3,5-dimethoxybenzene

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Diethyl ether or Dichloromethane

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: N-Alkylation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-bromoethyl)-3,5-dimethoxybenzene and a slight molar excess (e.g., 1.1 equivalents) of potassium phthalimide in anhydrous DMF.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting alkyl bromide.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The N-alkylated phthalimide intermediate will often precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Hydrazinolysis

  • Reaction Setup: Suspend the dried N-(2-(3,5-dimethoxyphenyl)ethyl)phthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Addition of Hydrazine: Add hydrazine monohydrate (e.g., 1.5-2 equivalents) to the suspension.

  • Reflux: Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify with 1 M HCl to dissolve any remaining amine and help precipitate the phthalhydrazide.

  • Filtration: Remove the phthalhydrazide by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Isolation of Amine: Transfer the filtrate to a separatory funnel. Basify with 1 M NaOH until the solution is strongly alkaline (pH > 11).

  • Extraction: Extract the aqueous layer several times with diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude 3,5-dimethoxyphenethylamine.

  • Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.

Alternative Strategies and Their Applicability

While direct amination and the Gabriel synthesis are the most direct routes from the specified starting material, it is important to be aware of other powerful amination methodologies and their relevance.

  • Reductive Amination: This is a highly versatile and widely used method for synthesizing amines.[11] However, it is not directly applicable to 1-(2-bromoethyl)-3,5-dimethoxybenzene. This strategy would require starting from the corresponding aldehyde (3,5-dimethoxyphenylacetaldehyde) or ketone. The aldehyde would be reacted with ammonia to form an imine in situ, which is then reduced using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the primary amine.[11]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines.[12][13] It typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.[14] While extremely powerful for forming C(sp²)-N bonds, its application to the amination of alkyl halides (C(sp³)-X) like 1-(2-bromoethyl)-3,5-dimethoxybenzene is less common and would require specific catalyst systems not typically employed for this class of substrate.

Conclusion

The amination of 1-(2-bromoethyl)-3,5-dimethoxybenzene is a key step in the synthesis of valuable chemical entities. For the direct conversion of this primary alkyl bromide to the corresponding primary amine, the Gabriel synthesis stands out as the method of choice for achieving high selectivity and purity, effectively avoiding the over-alkylation issues that plague direct amination with ammonia .[6][10] While direct amination is simpler in concept, it often necessitates challenging purifications to isolate the desired primary amine from a mixture of products.[3] The selection between these methods will ultimately be guided by the specific requirements of the synthesis, including scale, purity standards, and available resources.

References

  • JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. 5

  • ACS Publications. (2018, July 19). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. The Journal of Organic Chemistry. 15

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation.

  • YouTube. (2024, May 11). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides.

  • Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines.

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (n.d.).

  • ResearchGate. (n.d.). Catalytic activity of different catalysts for the reductive amination of 1-indanone and R-( +)-α-phenethylamine….

  • ReactionWeb.io. (2025, July 12). Alkyl Halide + NH3.

  • Wikipedia. (n.d.). Amine alkylation.

  • ResearchGate. (n.d.). Direct Amination of Aryl Halides with Ammonia.

  • RSC Publishing. (n.d.). Biosynthesis of Mescaline.

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

  • Wikipedia. (n.d.). Gabriel synthesis.

  • Файловый архив студентов. (2013, August 15). #96 M; mescaline; 3,4,5-trimethoxyphenethylamine.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Thermo Fisher Scientific - RU. (n.d.). Gabriel Synthesis.

  • Chacruna Institute for Psychedelic Plant Medicines. (2021, April 30). A Century of Mescaline.

  • . (n.d.). Preparation of Mescaline from Eucalypt Lignin.

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.

  • YouTube. (2024, September 9). Mescaline | History, Isolation, Synthesis, Pharmacology (educational).

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.

Sources

Application

Synthesis of isoquinoline derivatives using 3,5-dimethoxyphenethyl bromide

Executive Summary This application note details the robust synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffolds starting from 3,5-dimethoxyphenethyl bromide . While the 3,4-dimethoxy (veratryl) substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffolds starting from 3,5-dimethoxyphenethyl bromide . While the 3,4-dimethoxy (veratryl) substitution pattern is ubiquitous in literature, the 3,5-dimethoxy variant presents unique regiochemical opportunities and challenges. The 3,5-substitution pattern directs cyclization to the sterically accessible ortho position (para to one methoxy group), predominantly yielding the 6,8-dimethoxy isomer rather than the sterically crowded 5,7-isomer.

This protocol employs a three-module workflow:

  • Nucleophilic Substitution: Conversion of the bromide to the primary amine via an Azide intermediate (safer and higher yielding than the Gabriel synthesis for this substrate).

  • Amide Formation: Acylation of the amine to install the C1-substituent carbon source.

  • Bischler-Napieralski Cyclization:

    
    -mediated ring closure followed by hydride reduction.
    

Strategic Analysis & Regiochemistry

The critical decision point in this synthesis is the management of regioselectivity during the Bischler-Napieralski ring closure.

  • Substrate: 3,5-dimethoxyphenethylamine derivatives.

  • Electronic Effect: The methoxy groups are ortho/para directors.

  • Steric Effect:

    • Site A (C4 of phenyl ring): Located between the two methoxy groups. Cyclization here would yield the 5,7-dimethoxy isomer. This site is sterically "buttressed" and disfavored.

    • Site B (C2/C6 of phenyl ring): Located ortho to the ethyl chain and para to one methoxy group. This site is electronically activated and sterically accessible.

  • Outcome: The reaction overwhelmingly favors Site B , resulting in the 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline core.

Visualizing the Pathway

G cluster_regio Regioselectivity Logic Bromide 3,5-Dimethoxyphenethyl Bromide Azide Intermediate Azide Bromide->Azide NaN3, DMF SN2 subst. Amine 3,5-Dimethoxyphenethyl amine Azide->Amine Pd/C, H2 or Staudinger Amide N-Acyl Amide Amine->Amide R-COCl Et3N DHIQ 3,4-Dihydroisoquinoline (Imine) Amide->DHIQ POCl3, Reflux (Bischler-Napieralski) THIQ 6,8-Dimethoxy-1,2,3,4- tetrahydroisoquinoline DHIQ->THIQ NaBH4 Reduction Logic 3,5-OMe Pattern Directs to C2/C6 (Para to OMe)

Figure 1: Synthetic workflow from bromide precursor to tetrahydroisoquinoline target.

Detailed Protocols

Module 1: Precursor Synthesis (Bromide Amine)

Direct amination of phenethyl bromides with ammonia often leads to over-alkylation (secondary/tertiary amines). The Azide method is preferred for its cleanliness and high yield.

Reagents:

  • 3,5-Dimethoxyphenethyl bromide (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • DMF (anhydrous)

  • 10% Pd/C (5 mol%)

  • Hydrogen gas (balloon) or Triphenylphosphine (Staudinger condition)

Step-by-Step Protocol:

  • Azidation:

    • Dissolve 3,5-dimethoxyphenethyl bromide (10 mmol, 2.45 g) in anhydrous DMF (20 mL).

    • Safety Warning:

      
       is acutely toxic and can form explosive hydrazoic acid with acids. Use a blast shield.
      
    • Add

      
       (15 mmol, 0.98 g) carefully.
      
    • Heat to 60°C for 4–6 hours. Monitor by TLC (the bromide spot will disappear; the azide is less polar).

    • Workup: Dilute with water (100 mL) and extract with diethyl ether (3 x 50 mL). Wash organics with brine, dry over

      
      , and concentrate. Do not distill the azide to dryness with heat  (explosion hazard). Use the crude oil for the next step.
      
  • Reduction (Hydrogenation Method):

    • Dissolve the crude azide in MeOH (30 mL).

    • Add 10% Pd/C (100 mg).

    • Stir under

      
       atmosphere (balloon pressure) at RT for 12 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate to yield 3,5-dimethoxyphenethylamine as a pale yellow oil.

    • Yield Expectation: 85–92% over two steps.

Module 2: Amide Formation

The choice of acyl chloride determines the substituent at the C1 position of the final isoquinoline. For a simple core, use Acetyl Chloride (


) or Benzoyl Chloride (

).

Protocol:

  • Dissolve the amine (1.0 equiv) in DCM (0.2 M concentration).

  • Add Triethylamine (

    
    , 1.2 equiv) and cool to 0°C.
    
  • Add Acyl Chloride (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Wash with 1N HCl (to remove unreacted amine), then sat.

    
    .
    
  • Dry and concentrate. Crystallization from EtOAc/Hexanes is recommended to ensure high purity for the cyclization step.

Module 3: Bischler-Napieralski Cyclization & Reduction

This is the critical ring-closing step. Phosphorus oxychloride (


) acts as both a dehydrating agent and a Lewis acid to activate the amide carbonyl.

Reagents:

  • Amide substrate (from Module 2)[1][2][3][4]

  • 
     (3.0 – 5.0 equiv)
    
  • Acetonitrile (ACN) or Toluene (Solvent)

  • 
     (Reduction)
    

Step-by-Step Protocol:

  • Cyclization:

    • Place the amide (5 mmol) in a dry round-bottom flask under Argon.

    • Add anhydrous Acetonitrile (25 mL). Note: Toluene can be used for higher boiling point if the reaction is sluggish.

    • Add

      
       (15–25 mmol) slowly.
      
    • Reflux (80–100°C) for 2–4 hours. The solution usually turns yellow/orange.

    • Monitoring: Monitor the disappearance of the amide by TLC. The dihydroisoquinoline intermediate is polar and may streak.

    • Workup: Cool to RT. Volatiles Removal: Evaporate the solvent and excess

      
       under reduced pressure (use a reliable trap!).
      
    • Dissolve the residue in dry MeOH (20 mL). Note: The residue is the iminium salt.

  • Reduction:

    • Cool the methanolic solution to 0°C.

    • Add

      
       (10 mmol) in small portions. Caution:  Exothermic with gas evolution.
      
    • Stir at RT for 1 hour.

    • Quench: Add water (10 mL) and evaporate MeOH.

    • Basify the aqueous residue with 1N NaOH to pH > 10.

    • Extract with DCM (3 x 30 mL).

    • Dry (

      
      ) and concentrate.[1][2][5]
      
  • Purification:

    • The crude product is the 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline .

    • Purify via flash chromatography (DCM:MeOH:NH4OH, 95:5:1).

    • Characterization: Look for the disappearance of the carbonyl peak in IR and the appearance of the C1-proton in NMR.

Data Summary & Troubleshooting

Stoichiometry Table
ReagentEquiv.[2][4][6][7]RoleCritical Note
3,5-DM-Phenethyl Bromide 1.0SMEnsure absence of benzyl bromide impurities.
Sodium Azide 1.5NucleophileToxic/Explosive. Do not use DCM (forms explosive diazidomethane).
Acyl Chloride 1.1ElectrophileDetermines C1 substituent.
POCl3 3.0–5.0DehydratingFreshly distilled preferred. Old reagent yields poor results.
NaBH4 2.0ReductantAdd slowly to avoid runaway exotherm.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 1) Elimination to styreneLower reaction temp to 50°C; ensure DMF is dry.
No Cyclization (Step 3) Wet solvent / Old


hydrolyzes to phosphoric acid, which is inactive. Distill

or buy fresh ampules.
Sticky Black Tar (Step 3) PolymerizationReduce reflux time. Try

in refluxing xylene as an alternative.
Regioisomer Mix 5,7-isomer formationRare for 3,5-OMe, but if observed, separate via recrystallization of the HCl salt.

References

  • Bischler-Napieralski Reaction Overview

    • Organic Chemistry Portal.[8] "Bischler-Napieralski Reaction."[2][8][9][10]

  • Synthesis of Phenethylamines via Azides

    • Oakdale, J. S., & Fokin, V. V. (2013).[6] "Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition." Organic Syntheses, 90, 96-104.[6] (Provides standard protocols for handling benzyl/phenethyl azides).

  • Regiochemistry of Dimethoxy-substituted Isoquinolines

    • Gitto, R., et al. (2004).[11] "Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives." Il Farmaco. (Confirms the 6,8-substitution pattern from 3,5-dimethoxy precursors).

  • General Tetrahydroisoquinoline Protocols

    • BenchChem Application Notes. "Synthesis of D-Tetrahydropalmatine via Bischler-Napieralski Reaction."
  • Safety Data (Sodium Azide)

    • CDC/NIOSH. "Sodium Azide: Systemic Agent."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Substitution of 3,5-Dimethoxyphenethyl Bromide

This Technical Support Guide is designed for organic chemists and process engineers encountering yield losses due to styrene formation during the nucleophilic substitution of 3,5-dimethoxyphenethyl bromide. Subject: Miti...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for organic chemists and process engineers encountering yield losses due to styrene formation during the nucleophilic substitution of 3,5-dimethoxyphenethyl bromide.

Subject: Mitigation of E2 Elimination (Styrene Formation) during SN2 Processes Applicable Substrate: 1-(2-bromoethyl)-3,5-dimethoxybenzene Case ID: CHE-SUP-35DMP-001

⚠️ Compliance & Safety Notice

This guide addresses the chemical reactivity of phenethyl halides. 3,5-dimethoxyphenethyl bromide is a precursor in the synthesis of various alkaloids and research chemicals. Users must ensure all activities comply with local regulations (e.g., DEA, EMA) regarding controlled substance analogues.

Part 1: Root Cause Analysis (The "Styrene Problem")

The Mechanism of Failure

The conversion of 3,5-dimethoxyphenethyl bromide (1) to a substituted product (2) is a competition between Bimolecular Nucleophilic Substitution (SN2) and Bimolecular Elimination (E2) .

In this specific substrate, the E2 pathway is thermodynamically privileged due to the formation of a conjugated system. The resulting alkene (3,5-dimethoxystyrene) is stabilized by resonance with the aromatic ring, lowering the activation energy for the elimination pathway.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation point where process parameters determine the outcome.

ReactionPathways Substrate 3,5-Dimethoxyphenethyl Bromide TS_SN2 TS: S_N2 (Backside Attack) Substrate->TS_SN2 Path A: Kinetic Control (Low T, Weak Base) TS_E2 TS: E2 (Proton Abstraction) Substrate->TS_E2 Path B: Thermodynamic Control (High T, Strong Base) Base Base/Nucleophile Base->TS_SN2 Base->TS_E2 Product Target Product (Substitution) TS_SN2->Product Styrene Impurity: 3,5-Dimethoxystyrene (Elimination) TS_E2->Styrene

Figure 1: Mechanistic bifurcation. Path B (Elimination) is driven by the stability of the resulting conjugated styrene system.

Part 2: Critical Process Parameters

To suppress styrene formation, you must manipulate the reaction environment to favor Kinetic Control (SN2) .

The Finkelstein Strategy (Recommended)

The most effective method to prevent elimination is to increase the rate of substitution (


) relative to elimination (

) by improving the leaving group ability in situ.
  • Concept: Convert the alkyl bromide to an alkyl iodide using a catalytic or stoichiometric amount of Sodium Iodide (NaI).

  • Why it works: Iodide is a better leaving group (weaker bond, lower pKa of conjugate acid) than bromide. This increases the SN2 rate significantly, allowing the reaction to proceed at lower temperatures where E2 is less favorable.

Solvent Selection Matrix

Solvent polarity affects the transition state energy. For SN2, polar aprotic solvents are ideal, but they must be chosen carefully to avoid enhancing the basicity of the nucleophile too much (which promotes E2).

SolventTypeSN2 RateE2 RiskRecommendation
Acetone Polar AproticModerateLowHigh (for Finkelstein)
Acetonitrile (MeCN) Polar AproticGoodLowHigh
DMF / DMSO Polar AproticExcellentHigh Use only at <60°C
Ethanol/Methanol Polar ProticPoorModerateAvoid (Solvates nucleophile)
Toluene Non-polarVery PoorLowAvoid (Unless using PTC)
Base Basicity vs. Nucleophilicity

You need a reagent that is a "Good Nucleophile" but a "Poor Base."[1]

  • Avoid: Alkoxides (NaOEt, NaOMe), Hydroxide (NaOH). These guarantee styrene formation.

  • Preferred: Azide (

    
    ), Cyanide (
    
    
    
    ), Phthalimide, or Amines (with careful pH control).
  • Base Scavengers: If a base is needed to neutralize HBr, use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These are generally too weak to deprotonate the
    
    
    -carbon of the phenethyl chain efficiently.

Part 3: Troubleshooting Guide

Scenario 1: "I see a vinyl peak in my NMR (5.0–6.0 ppm, 6.6–6.8 ppm)."

Diagnosis: Significant E2 elimination has occurred. Immediate Actions:

  • Check Temperature: Did the reaction exceed 65°C? Lower to 40–50°C.

  • Check Base: Are you using a hydroxide or alkoxide? Switch to

    
     or 
    
    
    
    .
  • Dilution: E2 is bimolecular, but intramolecular aggregation can sometimes favor elimination in non-polar environments. Ensure adequate solvent volume (0.1 M – 0.5 M).

Scenario 2: "Reaction is too slow at lower temperatures."

Diagnosis: High activation energy barrier for the bromide displacement. Immediate Actions:

  • Add Iodide Source: Add 10–20 mol% NaI or KI. This performs an in situ Finkelstein exchange (Br

    
     I), creating a more reactive intermediate.
    
  • Switch Solvent: If using acetone, switch to Acetonitrile or DMF (keep DMF temp <60°C).

Scenario 3: "Product is polymerizing or turning into tar."

Diagnosis: The styrene side-product is polymerizing, or the product itself is unstable. Immediate Actions:

  • Radical Scavenger: Add a trace amount (0.1%) of BHT (Butylated hydroxytoluene) to the reaction mixture to inhibit radical polymerization of any styrene formed.

  • Exclusion of Light: Phenethyl halides can degrade photolytically. Wrap flask in foil.

Part 4: Standardized Protocol (Finkelstein-Assisted Substitution)

Objective: Synthesis of a generic substituted phenethyl derivative (e.g., Azide or Amine precursor) with <2% Styrene impurity.

Reagents:

  • 3,5-dimethoxyphenethyl bromide (1.0 eq)

  • Nucleophile (e.g.,

    
     or Amine) (1.2 – 1.5 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.2 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) – Only if using amine salts
    
  • Solvent: Acetonitrile (anhydrous)

Workflow:

Protocol Start Start Mix Dissolve Substrate + KI in Acetonitrile Start->Mix AddNuc Add Nucleophile (and K2CO3 if needed) Mix->AddNuc Heat Heat to 50°C (Monitor by TLC/LCMS) AddNuc->Heat Check Is Bromide consumed? Heat->Check Check->Heat No Workup Cool to RT Filter Solids Evaporate Solvent Check->Workup Yes Partition Partition: EtOAc / Water Workup->Partition Finish Dry & Concentrate Partition->Finish

Figure 2: Optimized workflow for Finkelstein-assisted substitution.

Step-by-Step:

  • Dissolve 3,5-dimethoxyphenethyl bromide in Acetonitrile (concentration ~0.2 M).

  • Add 0.2 equivalents of KI . Stir for 15 minutes at room temperature (activates the halide).

  • Add the Nucleophile (1.2 eq). If the nucleophile is an amine salt (e.g., methylamine HCl), add 2.0 eq of

    
    .
    
  • Heat the mixture to 50°C . Do not reflux.

  • Monitor via TLC or LCMS. The reaction should complete within 4–12 hours.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in Ethyl Acetate, wash with water (to remove inorganic salts), dry over

    
    , and concentrate.
    

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use DMF to speed up the reaction? A: Yes, DMF accelerates SN2 reactions significantly. However, DMF can decompose to form dimethylamine (a base) at high temperatures, and its high boiling point makes removal difficult. If you use DMF, keep the temperature strictly below 60°C and perform an aqueous wash during workup to remove it.

Q: Why not use a stronger base to force the reaction? A: Stronger bases (pKa > 11) will deprotonate the


-hydrogens of the ethyl chain. Because the resulting double bond is conjugated with the aromatic ring, the transition state for elimination is stabilized. You must rely on nucleophilicity, not basicity.

Q: Does the methoxy substitution pattern affect the rate? A: Yes. The 3,5-dimethoxy groups are electron-donating. While they primarily affect the aromatic ring, they make the system electron-rich. This generally disfavors nucleophilic attack slightly compared to electron-deficient rings, but it significantly stabilizes the styrene product if elimination occurs, making E2 a persistent threat.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination vs. Substitution).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 17-15: The Finkelstein Reaction).

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethyl bromide synthesis and instability).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values of bases in DMSO).

Sources

Optimization

Technical Support Case: Purification of 3,5-Dimethoxyphenethyl Bromide

Ticket ID: CHEM-SUP-2024-882 Status: Open Priority: High Agent: Senior Application Scientist, Separation Technologies Executive Summary You are encountering difficulty separating unreacted 3,5-dimethoxyphenethyl alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2024-882 Status: Open Priority: High Agent: Senior Application Scientist, Separation Technologies

Executive Summary

You are encountering difficulty separating unreacted 3,5-dimethoxyphenethyl alcohol (starting material) from your target product, 3,5-dimethoxyphenethyl bromide .

Because both compounds are likely oils or low-melting solids with similar lipophilicity, standard recrystallization is ineffective, and flash chromatography can be difficult due to "streaking" or poor resolution. This guide provides three tiered solutions, ranging from chemical scavenging (highest efficiency) to optimized chromatography.

Module 1: Diagnostic & Assessment

Before attempting purification, you must confirm the ratio of impurity to product. The structural similarity between the alcohol and the bromide makes this tricky.

NMR Analysis (The "Triplet" Test)

The most reliable diagnostic is


H NMR. Focus on the aliphatic region. The methoxy groups (

ppm) often obscure the key signals.
Proton EnvironmentAlcohol Shift (

, ppm)
Bromide Shift (

, ppm)
Diagnostic Action
Ar-O-CH₃ ~3.75 (Singlet)~3.75 (Singlet)Ignore. These signals overlap.
Ar-CH₂-CH₂- ~2.80 (Triplet)~3.10 (Triplet)Secondary Check. The bromide shifts this downfield.
-CH₂-CH₂-X ~3.85 (Triplet) ~3.55 (Triplet) PRIMARY CHECK. Look for the distinct triplet at 3.55 ppm.

Expert Insight: If your spectrum shows a "messy" multiplet around 3.7–3.9 ppm, it is likely the unreacted alcohol's


 signal overlapping with the methoxy singlet.
TLC Optimization

Standard Hexane/EtOAc mixtures often fail to separate these clearly.

  • Recommendation: Use Toluene:Ethyl Acetate (9:1) or DCM:Hexane (1:1) .

  • Staining: These compounds are UV active, but for clearer differentiation, use Anisaldehyde stain . The alcohol usually stains a different color (often violet/blue) compared to the bromide (faint pink/brown) upon heating.

Module 2: The "Silver Bullet" – Chemical Scavenging

Use this method if you have >5% unreacted alcohol and want to avoid running a massive column.

This is the most robust method for scale-up. We chemically modify the unreacted alcohol into a polar hemiester, allowing it to be washed away with a basic aqueous extraction. The bromide remains inert.

The Reagent: Succinic Anhydride

Succinic anhydride reacts rapidly with primary alcohols to form a hemisuccinate (carboxylic acid), which is soluble in sodium bicarbonate solution.

The Protocol
  • Dissolve: Take your crude reaction mixture (containing Bromide + Alcohol) and dissolve it in DCM (

    
    ).
    
  • Add Scavenger: Add Succinic Anhydride (1.5 – 2.0 equivalents relative to the estimated unreacted alcohol) and DMAP (0.1 eq).

  • Stir: Stir at room temperature for 2–4 hours. Monitor by TLC until the "Alcohol" spot disappears (it will be converted to a baseline spot).

  • Wash:

    • Wash the organic layer vigorously with saturated aqueous

      
        (2x). The hemiester moves to the aqueous layer.
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
Visualization of Workflow

ScavengingProtocol Start Crude Mixture (Bromide + Alcohol) Reagent Add Succinic Anhydride + DMAP (cat.) Start->Reagent Reaction Reaction: Alcohol converts to Hemisuccinate (Acid) Reagent->Reaction Wash Wash with sat. NaHCO3 Reaction->Wash Separation Phase Separation Wash->Separation Aqueous Aqueous Layer (Contains Hemisuccinate) Separation->Aqueous Waste Organic Organic Layer (Contains Pure Bromide) Separation->Organic Keep Final Concentrate -> Pure Product Organic->Final

Figure 1: Chemical scavenging workflow using succinic anhydride to remove unreacted alcohol.

Module 3: Chromatographic Purification

Use this method if the impurity level is low (<5%) or if you lack scavenging reagents.

Column Packing Strategy

The methoxy groups make the molecule "sticky" on silica.

  • Solid Load: Do not load as a liquid. Dissolve the crude in minimal DCM, add silica gel, evaporate to dryness, and load the powder. This prevents "streaking."

  • Gradient: Start with 100% Hexanes . Ramp slowly to 5% EtOAc/Hexanes . The bromide should elute first. The alcohol will elute significantly later.

Module 4: Root Cause Analysis & Prevention

Why is the alcohol still there?

If you are consistently seeing unreacted starting material, check these variables in your synthesis (likely Appel Reaction or


):
  • Wet Solvents (The #1 Culprit): If you are using

    
     or 
    
    
    
    , moisture competes with the alcohol. The reagents react with water to form
    
    
    or oxides rather than converting your alcohol.
    • Fix: Distill DCM over

      
       or use molecular sieves.
      
  • Old

    
    :  Phosphorus tribromide degrades over time, releasing 
    
    
    
    and becoming yellow/orange.
    • Fix: If the reagent is not clear/colorless, distill it or buy a fresh bottle.

  • Stoichiometry: The theoretical stoichiometry for

    
     is 0.33 equivalents, but in practice, you need 0.40 – 0.50 equivalents  to drive the reaction to completion due to the formation of viscous phosphorous acid byproducts that trap the reagent.
    

References

  • Appel Reaction Mechanism & Workup

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Standard Protocol:

  • Purification of Alkyl Halides (General)

    • Kamm, O.; Marvel, C. S.[1] "Alkyl and Alkylene Bromides."[1][2][3] Organic Syntheses, Coll.[2][4] Vol. 1, p.25 (1941).

  • Chemical Scavenging with Succinic Anhydride

    • Concept: This is a standard application of "polymer-supported scavenging" principles adapted for solution-phase workup. See: Chesney, A., et al. "Polymer-Supported Reagents and Scavengers in Synthesis." Green Chemistry, 2000.
    • Kinetic Resolution Workup: Commonly used to separate alcohols from esters/halides in enzymatic resolution.

Sources

Troubleshooting

Troubleshooting low reactivity of 1-(2-Bromoethyl)-3,5-dimethoxybenzene in SN2 reactions

Technical Support Center: Organic Synthesis Division Ticket ID: #SN2-PH-35DMB Subject: Troubleshooting Low Reactivity of 1-(2-Bromoethyl)-3,5-dimethoxybenzene Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #SN2-PH-35DMB Subject: Troubleshooting Low Reactivity of 1-(2-Bromoethyl)-3,5-dimethoxybenzene Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low reactivity with 1-(2-Bromoethyl)-3,5-dimethoxybenzene . While primary alkyl halides are typically excellent substrates for


 reactions, phenethyl derivatives (Ar-CH

-CH

-X) present a unique "silent killer": Competitive E2 Elimination .

The 3,5-dimethoxy substitution pattern on the aromatic ring creates an electron-rich system. However, the


-protons (benzylic) remain sufficiently acidic to allow base-mediated elimination, yielding 3,5-dimethoxystyrene . If your reaction is "stuck" or yielding a messy baseline, you are likely fighting an entropy-driven elimination pathway or a solvation cage effect.

This guide provides a diagnostic framework and three specific protocols to force the


 pathway.

Module 1: Diagnostic Framework

Before altering your synthesis, determine if the issue is Kinetic Stagnation (reaction too slow) or Competitive Deviation (side reactions).

The "Phenethyl" Logic Tree

DiagnosticTree Start Reaction Status Check TLC TLC Analysis (vs Starting Material) Start->TLC NoNewSpot No New Spots (SM Persists) TLC->NoNewSpot No Change NewSpot New Spot Visible (Lower Rf or Baseline) TLC->NewSpot Product Forming Messy New Spot Visible (Higher Rf / UV Active) TLC->Messy Side Product Solvation Diagnosis: Solvation Cage Nucleophile is trapped. NoNewSpot->Solvation Elimination Diagnosis: E2 Elimination Formation of Styrene. Messy->Elimination Action1 Action: Switch to PTC (See Protocol B) Solvation->Action1 Action2 Action: Lower Temp / Change Base (See Protocol C) Elimination->Action2

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Module 2: The Mechanics of Failure

The Solvation Cage (The "No Reaction" Scenario)

If you are using anionic nucleophiles (e.g.,


, 

, carboxylates) in protic solvents (MeOH, EtOH, Water), the solvent forms a hydrogen-bond cage around the nucleophile. This reduces its effective energy (HOMO), making it too "comfortable" to attack the electrophile.
  • The Fix: Switch to Polar Aprotic solvents (DMF, DMSO, NMP) or use Phase Transfer Catalysis (PTC).[1]

The E2 Trap (The "Messy" Scenario)

The phenethyl backbone allows for anti-periplanar geometry required for E2 elimination. Even though primary halides usually favor


, the formation of a conjugated styrene system (stabilized by the aromatic ring) provides a thermodynamic sink.
  • Risk Factor: Using strong, hard bases (NaH, NaOH, KOtBu) or High Heat .

  • The Fix: Use "Soft" nucleophiles and keep temperature

    
    C.
    

Module 3: Troubleshooting Protocols

Protocol A: The Finkelstein Swap (In-Situ Activation)

Use this if reactivity is slow but clean. Bromide is a decent leaving group, but Iodide is superior (


). We can swap Br 

I in situ.

Reagents:

  • Substrate: 1-(2-Bromoethyl)-3,5-dimethoxybenzene (1.0 eq)

  • Reagent: Sodium Iodide (NaI) (0.2 – 1.0 eq, catalytic or stoichiometric)

  • Solvent: Acetone (anhydrous) or MEK (Methyl Ethyl Ketone)

Procedure:

  • Dissolve substrate in Acetone (0.2 M).

  • Add NaI.[2][3][4] If using Acetone, NaBr will precipitate out as a fine white solid (driving force).

  • Stir at reflux for 1 hour before adding your nucleophile.

  • Observation: The appearance of a precipitate indicates the alkyl iodide has formed.

  • Add your nucleophile directly to this mixture.

Why this works: The C-I bond is weaker and longer than C-Br, lowering the activation energy for the subsequent nucleophilic attack.

Protocol B: Phase Transfer Catalysis (The "Trojan Horse")

Use this if you need to use inorganic salts (KCN, NaN3) and want to avoid elimination.

This method keeps the nucleophile "naked" (unsolvated) in the organic phase, increasing its reactivity by orders of magnitude without requiring heat.

Reagents:

  • Organic Phase: Toluene or DCM (containing Substrate).

  • Aqueous Phase: Water (containing Nucleophile salt, e.g., KCN, 3.0 eq).

  • Catalyst: Tetrabutylammonium Iodide (TBAI) or Aliquat 336 (0.1 eq).

Procedure:

  • Dissolve substrate in Toluene.

  • Dissolve Nucleophile in minimal water (saturated solution).

  • Add the aqueous phase to the organic phase.

  • Add TBAI (10 mol%).

  • Vigorous Stirring is Critical: The reaction happens at the interface. Stir at >1000 RPM.

  • Monitor by TLC.

Mechanism: The quaternary ammonium cation (


) pairs with the nucleophile (

) and drags it into the organic layer. Since there is no water in the organic layer to solvate the anion, it reacts instantly.
Protocol C: Suppressing Styrene Formation

Use this if you detect elimination products (3,5-dimethoxystyrene).

The Rule of 3:

  • Base Strength: Switch from Hydroxides/Alkoxides to Carbonates (

    
    , 
    
    
    
    ). Carbonates are basic enough to deprotonate phenols/thiols but rarely strong enough to deprotonate the
    
    
    -carbon of a phenethyl chain.
  • Temperature: Never exceed 60°C. Elimination is entropy-driven (

    
    ). Higher T favors Elimination.[5]
    
  • Concentration:

    
     is bimolecular (Rate = 
    
    
    
    ). E2 is also bimolecular, but high concentration favors
    
    
    slightly in this specific steric environment. Run reactions at high concentration (0.5 M - 1.0 M).

Summary Data: Reactivity Comparison

ParameterStandard ConditionOptimized ConditionReason
Solvent Ethanol / WaterDMF or Toluene/Water (PTC)Removes H-bond solvation cage.
Leaving Group Bromide (-Br)Iodide (-I) (via Finkelstein)Weaker bond = Faster substitution.
Catalyst NoneTBAI (10 mol%)Solubilizes "naked" anion.
Temp Reflux (>80°C)40-50°CSuppresses E2 elimination.

References

  • Finkelstein Reaction Kinetics

    • Mechanism & Utility: The classic conversion of alkyl bromides to iodides using NaI in acetone exploits the solubility difference of sodium halides.[2]

    • Source:

  • Phase Transfer Catalysis (PTC)

    • Application: PTC allows for the use of inorganic nucleophiles in organic solvents, creating "naked" anions with enhanced reactivity.
    • Source:

  • Competition between E2 and SN2

    • Phenethyl Systems: Primary halides with -branching or -aromatic rings are prone to E2 when heated with strong bases due to the acidity of benzylic protons.
    • Source:

  • 1-(2-Bromoethyl)

    • Chemical Data: Specific physicochemical properties and synthesis pathways for the substrate.[3][4][6]

    • Source:

Sources

Optimization

Technical Support Center: Purification of 1-(2-Bromoethyl)-3,5-dimethoxybenzene

Status: Online Role: Senior Application Scientist Ticket ID: PUR-DBZM-001 Executive Summary & Molecule Profile Welcome to the technical support hub for the purification of 1-(2-Bromoethyl)-3,5-dimethoxybenzene (also know...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Ticket ID: PUR-DBZM-001

Executive Summary & Molecule Profile

Welcome to the technical support hub for the purification of 1-(2-Bromoethyl)-3,5-dimethoxybenzene (also known as 3,5-dimethoxyphenethyl bromide). This guide addresses the specific challenges of purifying electron-rich alkyl halides, specifically the balance between separation efficiency and stationary phase stability.

Compound Profile
  • Target Molecule: 1-(2-Bromoethyl)-3,5-dimethoxybenzene

  • Precursor (Common): 2-(3,5-Dimethoxyphenyl)ethanol

  • Major Impurity (Side Reaction): 3,5-Dimethoxystyrene (Elimination product)

  • Physicochemical Nature:

    • Polarity: Moderately Non-polar (Lipophilic).

    • Stability: Sensitive to light (radical debromination) and acidic hydrolysis/elimination.

    • State: Typically a colorless to pale yellow oil or low-melting solid.

Standard Operating Procedure (SOP)

The following protocol is the "Gold Standard" for purifying this compound on silica gel (60 Å, 230–400 mesh).

Phase 1: Column Preparation & Solvent System

Objective: Establish a gradient that separates the non-polar bromide from the polar alcohol precursor.

ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (Standard)Sufficient surface area for separation; cost-effective.
Mobile Phase A Hexanes (or Heptane)Non-polar base solvent.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Additive (Optional) 0.5% Triethylamine (

)
CRITICAL: Neutralizes silica acidity to prevent elimination to styrene.
Phase 2: The Gradient Strategy

Do not run isocratic immediately. Use a step gradient to remove non-polar impurities first.

  • Equilibration: 100% Hexanes (3 Column Volumes - CV).

  • Loading: Dissolve crude oil in minimum Dichloromethane (DCM) or Toluene. Avoid loading in EtOAc.

  • Elution Profile:

StepSolvent Ratio (Hex:EtOAc)Target Elution
1 100:0Highly non-polar impurities (mineral oil, sylates).
2 95:5Target Molecule (1-(2-Bromoethyl)-3,5-dimethoxybenzene).
3 80:20Unreacted Alcohol Precursor (2-(3,5-dimethoxyphenyl)ethanol).
4 0:100Flush column (polar trash).

Troubleshooting Guide

This section addresses specific failure modes reported by users in the field.

Issue A: "My product is co-eluting with the starting alcohol."

Diagnosis: The gradient is too steep, or the column is overloaded. Root Cause: The methoxy groups on the benzene ring increase the polarity slightly compared to a naked phenethyl bromide, causing "tailing" that overlaps with the alcohol front. Solution:

  • Decrease Polarity: Switch to 98:2 Hexanes:EtOAc .

  • Change Solvent System: Switch to Pentane:Diethyl Ether . Ether provides better selectivity for methoxy-substituted aromatics due to hydrogen bonding capabilities.

Issue B: "I see a new spot ( ) forming during purification."

Diagnosis: On-column decomposition (Elimination). Mechanism: The electron-rich 3,5-dimethoxy ring stabilizes the transition state for E1/E2 elimination, converting your bromide into 3,5-dimethoxystyrene . Silica gel is slightly acidic (


), which catalyzes this elimination.
Solution: 
  • Buffer the Silica: Pre-wash the column with Hexanes containing 1% Triethylamine (TEA) .

  • Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica.

Issue C: "The product is turning green/brown on the column."

Diagnosis: Oxidation. Root Cause: Electron-rich aromatics are prone to oxidation. Solution:

  • Wrap the column in aluminum foil (light protection).

  • Use degassed solvents (sparge with Nitrogen for 15 mins before use).

Visualization & Logic Flows

Workflow Diagram: Purification Decision Tree

This diagram guides you through the decision-making process based on TLC analysis of your crude mixture.

PurificationLogic Start Crude Mixture Analysis (TLC) CheckRf Calculate u0394Rf (Bromide vs Alcohol) Start->CheckRf Decision1 Is u0394Rf > 0.2? CheckRf->Decision1 PathEasy Standard Flash Chromatography (Hex/EtOAc Gradient) Decision1->PathEasy Yes PathHard Difficult Separation Decision1->PathHard No (Co-elution) CheckStyrene Is there a spot at Rf ~0.8? (Styrene Impurity) PathEasy->CheckStyrene ActionSlow Use Isocratic 98:2 Hex:EtOAc or Pentane:Ether PathHard->ActionSlow CheckStyrene->PathEasy No ActionBuffer ADD 1% Et3N to Mobile Phase (Neutralize Silica) CheckStyrene->ActionBuffer Yes (Decomposition Detected)

Caption: Logical workflow for selecting the correct purification parameters based on crude TLC data.

Separation Logic: TLC Profile

Understanding the


 values is critical for fraction collection.[1]

TLCProfile Plate Solvent Front (1.0) Styrene (Impurity) Rf ~ 0.7-0.8 TARGET: Bromide Rf ~ 0.4-0.5 Alcohol (Precursor) Rf ~ 0.1-0.2 Baseline (0.0) Note1 Non-Polar (Elutes First) Note1->Plate:styrene Note2 Polar (Elutes Last) Note2->Plate:alcohol

Caption: Expected Relative Retention (


) values in 90:10 Hexanes:Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q1: Can I use DCM (Dichloromethane) as the mobile phase?

  • Answer: While the compound dissolves well in DCM, DCM is too polar to be an effective retarding solvent for this separation. It will likely cause the bromide and the alcohol to elute too quickly together. Use DCM only for loading the sample onto the column.

Q2: How do I store the purified bromide?

  • Answer: Primary alkyl bromides with electron-rich rings are shelf-stable but reactive. Store under Argon/Nitrogen at -20°C . Always protect from light to prevent radical degradation (browning).

Q3: Which stain should I use for TLC?

  • Answer:

    • UV (254 nm): Primary method (Strong absorption due to dimethoxybenzene ring).

    • KMnO4: Will stain the alkyl chain/oxidize the ring (Yellow/Brown spot on purple).

    • Anisaldehyde: Excellent for distinguishing the alcohol (often pink/red) from the bromide (often blue/purple).

Q4: Is dry loading better than wet loading for this compound?

  • Answer: Yes. Since the compound is an oil, dissolving it in a large volume of Hexanes for wet loading is difficult (poor solubility). Dissolve in minimal DCM, mix with silica, evaporate to dryness, and dry load . This prevents band broadening.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2][3] Rapid chromatographic techniques for preparative separation with moderate resolution. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethoxybenzene Product Sheet & Safety Data. Link

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.[4] Link

  • Cayman Chemical. (n.d.). Phenethylbromide Stability and Storage Data. Link

  • University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography (TLC) Guide and Rf Values. Link

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Mass Spectrometry Fragmentation of 3,5-Dimethoxyphenethyl Bromide: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-dimethoxyphenethyl bromide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-dimethoxyphenethyl bromide. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages fundamental principles of mass spectrometry and a comparative analysis with structurally related compounds to build a confident prediction of its fragmentation behavior. Understanding these patterns is crucial for structural elucidation, reaction monitoring, and impurity profiling in synthetic chemistry and drug development.

As Senior Application Scientists, our approach is not merely to list potential fragments but to explain the causal chemical principles that dictate bond cleavages. This guide validates its predictions by comparing the target molecule against its unsubstituted parent compound, phenethyl bromide, and its close, well-characterized analog, 3,5-dimethoxyphenethylamine. We further explore how isomeric differences could influence fragmentation by contrasting the target with a hypothetical 2,5-dimethoxyphenethyl bromide.

Theoretical Framework: Dominant Fragmentation Mechanisms

The fragmentation of 3,5-dimethoxyphenethyl bromide under electron ionization (EI) is governed by the structural features of the molecule: an aromatic ring, two ether (methoxy) groups, an ethyl chain, and a terminal bromine atom. The most likely fragmentation pathways are dictated by the formation of the most stable possible cations and radicals.[1]

  • Benzylic Cleavage (Cα-Cβ Cleavage): The bond between the two carbons of the ethyl chain (Cα-Cβ) is a prime candidate for cleavage. This is a highly favored pathway as it leads to the formation of a resonance-stabilized benzyl or substituted-benzyl cation.[2][3] For alkylbenzenes, this cleavage often results in the most intense peak (the base peak).[4]

  • Inductive Cleavage (C-Br Fission): The carbon-bromine bond is polarized due to the high electronegativity of bromine. This facilitates heterolytic cleavage, where the bromine atom departs with both electrons, leaving a carbocation.[5] The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a distinctive isotopic signature for any fragment containing it.[2]

  • Alpha (α) Cleavage: This cleavage occurs at the bond adjacent to a heteroatom. In this molecule, this could refer to cleavage of the bond between the ethyl group and the bromine atom, initiated by ionization at the bromine lone pairs.[6]

  • Rearrangements: Substituted benzyl cations are known to rearrange into highly stable tropylium (a seven-membered aromatic ring) or substituted-tropylium ions.[2]

Predicted Fragmentation Pathway of 3,5-Dimethoxyphenethyl Bromide

Based on these principles, we can predict the key fragmentation steps for 3,5-dimethoxyphenethyl bromide.

The Molecular Ion (M⁺•) would first be formed. Given the molecular formula C₁₀H₁₃BrO₂, the monoisotopic mass is 244.01 g/mol . Due to the bromine isotopes, we predict a characteristic pair of molecular ion peaks at m/z 244 (with ⁷⁹Br) and m/z 246 (with ⁸¹Br) in approximately equal intensity.[2]

The major fragmentation pathways are predicted as follows:

  • Formation of the 3,5-Dimethoxybenzyl Cation (Base Peak): The most favorable cleavage is predicted to be at the benzylic position (Cα-Cβ bond). This cleavage yields the highly stable, resonance-delocalized 3,5-dimethoxybenzyl cation at m/z 151 . This fragment is expected to be the base peak due to its stability.

  • Loss of Bromine: A secondary pathway involves the inductive cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would produce a fragment ion at m/z 165 ([M-Br]⁺).

  • Formation of the Phenyl Cation: Subsequent fragmentation of the m/z 165 ion through the loss of ethylene (C₂H₄) could lead to the formation of the 3,5-dimethoxyphenyl cation at m/z 137 .

  • Fragmentation of the Base Peak: The stable m/z 151 ion may undergo further fragmentation, such as the loss of a methyl radical (•CH₃) to yield an ion at m/z 136 , or the loss of formaldehyde (CH₂O) from a methoxy group to produce an ion at m/z 121 .

Caption: Predicted EI fragmentation of 3,5-dimethoxyphenethyl bromide.

Comparative Analysis: Validating the Prediction

To validate this predicted pattern, we compare it with the known fragmentation of similar molecules.

Alternative 1: Phenethyl Bromide (Parent Compound)

Phenethyl bromide (C₈H₉Br) provides the fragmentation signature of the core structure without the influence of methoxy groups. Its experimental spectrum shows:

  • Molecular Ion (M⁺•): A clear pair of peaks at m/z 184/186 .[7]

  • Loss of Bromine: A significant peak at m/z 105 ([M-Br]⁺).

  • Tropylium/Benzyl Cation: The base peak is often observed at m/z 91 , corresponding to the tropylium ion (C₇H₇⁺), formed after benzylic cleavage and loss of H₂.[7] This confirms that both C-Br and benzylic C-C cleavages are major pathways. The addition of two methoxy groups (30 Da each) to the aromatic ring of the m/z 91 benzyl cation would result in an ion of m/z 151, strongly supporting our base peak prediction.

Alternative 2: 3,5-Dimethoxyphenethylamine (Close Analog)

This compound (C₁₀H₁₅NO₂) is an excellent analog, differing only by the replacement of -Br with -NH₂. Its known GC-MS data shows:

  • Molecular Ion (M⁺•): A peak at m/z 181 .

  • Base Peak: A very intense base peak at m/z 152 . This m/z 152 fragment corresponds to the [3,5-dimethoxybenzyl-H]⁺• radical cation, formed via the same Cα-Cβ benzylic cleavage. The formation of this ion as the most abundant fragment in the amine analog provides powerful evidence that the analogous 3,5-dimethoxybenzyl cation (m/z 151 ) will be the dominant fragment for the bromide compound.

Alternative 3: 2,5-Dimethoxyphenethyl Bromide (Hypothetical Isomer)

If we consider a hypothetical isomer, such as 2,5-dimethoxyphenethyl bromide, we might expect a different fragmentation pattern due to the "ortho effect."[8][9] The proximity of the ortho-methoxy group to the ethyl bromide side chain could enable unique interaction pathways upon ionization. This might include:

  • Loss of Methanol (CH₃OH): A potential rearrangement involving a hydrogen from the ethyl chain and the ortho-methoxy group could lead to the loss of a neutral methanol molecule (32 Da), a pathway unavailable to the 3,5-meta isomer.

  • Different Fragment Intensities: The electronic effects of an ortho-methoxy group differ from a meta-methoxy group, which can alter the stability of the resulting cations and thus change the relative intensities of the fragment peaks.[10]

This comparison highlights how mass spectrometry can potentially distinguish between positional isomers, a critical capability in pharmaceutical and chemical analysis.[11]

Data Presentation: Summary of Key Fragment Ions

m/z ValuePredicted/Observed Ion3,5-Dimethoxyphenethyl Bromide (Predicted)Phenethyl Bromide (Observed)3,5-Dimethoxyphenethylamine (Observed)
244/246 [M]⁺•High--
184/186 [M]⁺•-Moderate-
181 [M]⁺•--Moderate
165 [M-Br]⁺Moderate--
152 [M-CH₂NH]⁺•--Base Peak
151 [M-CH₂Br]⁺Base Peak --
137 [M-Br-C₂H₄]⁺Low--
105 [M-Br]⁺-High-
91 [C₇H₇]⁺LowHigh-

Experimental Protocol: GC-MS Analysis

This section provides a standard operating procedure for the analysis of 3,5-dimethoxyphenethyl bromide and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization (EI) mass spectrum of the analyte for structural confirmation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD or similar).

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 450

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion peak (M⁺•) and key fragment ions.

    • Compare the observed spectrum with the predicted fragmentation pattern and library data if available.

Caption: General workflow for GC-MS analysis.

Conclusion

References

  • Barón, E., Gómara, B., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7677. Available at: [Link]

  • Tsujikawa, K., Kuwayama, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2015). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry. Forensic Toxicology, 33(2), 333-343. Available at: [Link]

  • Barón, E., Gómara, B., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ResearchGate. Available at: [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 3(S0031). Available at: [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Available at: [Link]

  • PubChem. (n.d.). Phenethyl bromide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • L. M. (Linda) Robbin, L. M. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry, 94(26), 9349-9356. Available at: [Link]

  • Gross, J. H. (2011). The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl)-1,4-pentadien-3-one. Journal of the American Society for Mass Spectrometry, 22(4), 725-735. Available at: [Link]

  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC Europe. Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved February 21, 2026, from [Link]

  • Miyake, Y., Amagai, T., & Yoshinaga, J. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. Analytical Sciences, 36(9), 1115-1121. Available at: [Link]

  • NIST. (n.d.). Benzene, (2-bromoethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 21, 2026, from [Link]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. Retrieved February 21, 2026, from [Link]

  • Jackson, G. (n.d.). Interpretation of mass spectra. West Virginia University. Retrieved February 21, 2026, from [Link]

  • e-PG Pathshala. (n.d.). Mass Spectrometry. Retrieved February 21, 2026, from [Link]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Available at: [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. Available at: [Link]

  • Zaikin, V. G. (2012). “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. ResearchGate. Available at: [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Available at: [Link]

  • Klee, S., & Stefan, S. (2023). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Metabolites, 13(8), 918. Available at: [Link]

Sources

Comparative

Comparative Guide: Purity Assessment of 1-(2-Bromoethyl)-3,5-dimethoxybenzene

Executive Summary: The Analytical Challenge 1-(2-Bromoethyl)-3,5-dimethoxybenzene (BEDB) is a critical alkylating intermediate, frequently employed in the synthesis of resveratrol analogues, cannabinoids, and stilbenoids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1-(2-Bromoethyl)-3,5-dimethoxybenzene (BEDB) is a critical alkylating intermediate, frequently employed in the synthesis of resveratrol analogues, cannabinoids, and stilbenoids. Its structural integrity is defined by a labile alkyl bromide moiety attached to an electron-rich dimethoxybenzene ring.

The Core Problem: The primary analytical challenge is the thermal and chemical instability of the alkyl bromide chain.

  • Thermal Instability: Under high heat (e.g., GC injector ports), BEDB undergoes dehydrohalogenation to form 3,5-dimethoxystyrene .

  • Hydrolytic Instability: In aqueous environments, the bromine is displaced to form 3,5-dimethoxyphenethyl alcohol .

This guide establishes High-Performance Liquid Chromatography (HPLC-UV) as the gold standard for purity assessment, superior to GC-MS (thermal degradation risk) and qNMR (sensitivity limits).

Chemical Context & Impurity Profile[1][2][3]

To design a robust method, we must first define what we are separating.

CompoundRoleChemical NatureDetection Challenge
1-(2-Bromoethyl)-3,5-dimethoxybenzene Target Hydrophobic, thermally labile alkyl halide.Susceptible to elimination.[1]
3,5-Dimethoxyphenethyl alcohol Precursor/Degradant Polar, H-bond donor.Elutes early on RP-HPLC.
3,5-Dimethoxystyrene Side Product Non-polar, conjugated system.High UV response; elutes late.
3,5-Dimethoxybenzene derivatives Impurities Varied polarity.[2]Requires gradient elution.[3]

Method Comparison: Why HPLC Wins

The following decision matrix illustrates why HPLC is the selected methodology over common alternatives.

AnalyticalDecision Start Select Analytical Method for BEDB Purity IsVolatile Is the sample volatile? Start->IsVolatile ThermalStable Is it thermally stable (>200°C)? IsVolatile->ThermalStable Yes NMR 1H-NMR (Limit: Low Sensitivity) IsVolatile->NMR No TraceQuant Need <0.1% Impurity Quantification? ThermalStable->TraceQuant No (Risk of Elimination) GCMS GC-MS / FID (RISK: Artificial Degradation) ThermalStable->GCMS Yes (Rare) TraceQuant->NMR No HPLC RP-HPLC (UV/DAD) (RECOMMENDED) TraceQuant->HPLC Yes

Figure 1: Analytical Decision Matrix demonstrating the selection logic for HPLC based on thermal instability and sensitivity requirements.

Comparative Data Analysis
FeatureHPLC-UV (Proposed) GC-FID/MS 1H-qNMR
Primary Mechanism Partitioning (Polarity)Volatility & Boiling PointMagnetic Resonance
Thermal Stress None (Ambient/30°C)High (Injector >200°C)None
Artifact Risk Low (if pH controlled)High (Generates Styrene)None
LOD/LOQ Excellent (<0.05%)GoodModerate (~1%)
Throughput High (Automated)HighLow

Critical Insight: GC analysis often reports lower purity than reality because the heat of the injector port converts the target bromide into the styrene impurity in situ. HPLC avoids this artifact.

The Gold Standard Protocol: RP-HPLC

This protocol utilizes a "Universal Reversed-Phase" approach optimized for substituted benzenes. The use of a C18 column with a water/acetonitrile gradient ensures separation of the polar alcohol precursor from the non-polar bromide target.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1), 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the ethyl chain.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[4]
    
    • Rationale: Acidic pH (~2.5) suppresses silanol ionization, sharpening the peaks of any amine or phenolic impurities.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

    • Rationale: ACN has lower UV cutoff and lower viscosity than Methanol, allowing for better sensitivity at 280 nm.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm (Reference: 360 nm).

    • Rationale: The 3,5-dimethoxybenzene chromophore has a strong absorption maximum (

      
      ) near 274–280 nm [1].
      
  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.09010Equilibrate
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Elute Target)
20.01090Wash (Elute Dimers/Styrenes)
20.19010Re-equilibration
25.09010End
Sample Preparation (Crucial Step)

Solvent: 50:50 Water:Acetonitrile.

  • Warning: Do not use pure methanol or ethanol as the diluent if the sample is to sit for long periods; nucleophilic attack by the solvent (solvolysis) can slowly convert the bromide to an ether [2].

Procedure:

  • Weigh 10 mg of BEDB into a 10 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water.

  • Filter through a 0.45 µm PTFE filter into an amber vial.

Method Logic & Workflow

The following diagram details the causality of the experimental design, linking physical properties to chromatographic choices.

HPLC_Workflow Sample Sample: BEDB (Alkyl Bromide) Prep Prep: Dissolve in ACN/H2O (Avoid pure MeOH) Sample->Prep Prevent Solvolysis Inject Injection (C18 Column) Prep->Inject Sep_Early Early Elution (2-5 min) Polar Impurities (Alcohol Precursor) Inject->Sep_Early Low LogP Sep_Mid Mid Elution (10-12 min) Target: BEDB Inject->Sep_Mid Med LogP Sep_Late Late Elution (14+ min) Non-Polar Impurities (Styrene/Dimers) Inject->Sep_Late High LogP

Figure 2: Chromatographic separation logic based on polarity (LogP).

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform these system suitability tests before every run.

System Suitability Criteria
  • Retention Time (RT): Target peak should elute at approximately 10–12 minutes (adjust gradient if necessary).

  • Tailing Factor:

    
    . (If 
    
    
    
    , column may be aging or secondary interactions are occurring).
  • Resolution (

    
    ): 
    
    
    
    between the Alcohol precursor (impurity) and BEDB (target).
Linearity & Sensitivity
  • Linearity: Prepare 5 levels (50% to 150% of target concentration).

    
     should be 
    
    
    
    .
  • LOD (Limit of Detection): Typically ~0.05 µg/mL for dimethoxybenzenes at 280 nm.

Troubleshooting & Scientific Causality

ObservationRoot CauseCorrective Action
Ghost Peak at ~14 min Styrene Formation. The bromide is eliminating HBr.Check autosampler temperature. Ensure it is

. Verify sample solvent pH isn't basic.
Peak Broadening Solvent Mismatch. Sample solvent is stronger than initial mobile phase.Ensure sample diluent matches initial gradient (e.g., 50% ACN).
New Peak appearing over time Solvolysis. Bromide reacting with water/alcohol in the vial.Analyze samples immediately after prep. Use ACN (aprotic) as primary solvent.
High Backpressure Precipitation. Sample not fully soluble in buffer.Ensure organic ratio in mobile phase is sufficient to keep the bromide in solution.

References

  • PubChem. (2025).[5] 1-Bromo-3,5-dimethoxybenzene Compound Summary. National Library of Medicine. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing SN1/SN2 solvolysis of alkyl halides).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sielc Technologies. (2024). Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column. (Analogous method reference). [Link]

Sources

Validation

Introduction: Beyond the Spacer - The Critical Role of the Linker in Drug Design

An In-Depth Guide to the Influence of Phenethyl Bromide Linker Lengths in Structure-Activity Relationship (SAR) Studies In the rational design of novel therapeutics, medicinal chemists often focus on the pharmacophoric e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Influence of Phenethyl Bromide Linker Lengths in Structure-Activity Relationship (SAR) Studies

In the rational design of novel therapeutics, medicinal chemists often focus on the pharmacophoric elements of a molecule—the warheads that engage with the biological target. However, the linker, the chemical scaffold that connects these key components, is far from being an inert spacer. Its length, rigidity, and chemical nature are critical determinants of a compound's overall pharmacological profile. This is particularly true for bivalent ligands and Proteolysis-Targeting Chimeras (PROTACs), where the linker's primary role is to optimally position two distinct molecular entities in three-dimensional space.

Phenethyl bromide and its derivatives are common starting materials for constructing these linkers due to their synthetic versatility. This guide, written from the perspective of a senior application scientist, will dissect the profound impact of varying the length of these simple alkyl chain linkers. We will explore, through literature-derived examples and detailed protocols, how the systematic modification of linker length is a cornerstone of modern SAR studies, directly influencing binding affinity, target selectivity, and the efficacy of targeted protein degradation.

Pillar 1: The Mechanistic Impact of Linker Length

The decision to vary linker length is not arbitrary; it is a hypothesis-driven approach to optimize several key biophysical parameters. Understanding the causality behind these choices is fundamental to efficient drug development.

  • Binding Affinity and Avidity: For bivalent ligands designed to bridge two binding sites on a single target or two separate targets, the linker length is paramount.[1][2] A linker that is too short will cause steric hindrance, preventing simultaneous engagement of both pharmacophores. Conversely, an excessively long linker can introduce a significant entropic penalty upon binding, as the flexible chain loses conformational freedom, thereby decreasing binding affinity. The goal is to identify the "sweet spot" that balances enthalpic gains from binding with the entropic cost.[3]

  • Target Selectivity: Subtle differences in the topology of binding sites between receptor subtypes or protein families can be exploited through linker optimization. A specific linker length may perfectly position a ligand for optimal interactions with the intended target while being geometrically incompatible with off-targets, thus enhancing selectivity.

  • Ternary Complex Formation in PROTACs: In the context of PROTACs, the linker's role is to bridge a target Protein of Interest (POI) and an E3 ubiquitin ligase to form a productive ternary complex (POI-PROTAC-E3).[4][5][6] The linker's length and geometry are critical for inducing favorable protein-protein interactions within this complex, which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[7][] An improper length can lead to a non-productive or unstable ternary complex, abrogating the PROTAC's effect.[6]

Case Study 1: Bivalent Ligands - Tuning Affinity through Linker Spacing

A common strategy to enhance ligand affinity is to design bivalent molecules that can simultaneously engage two adjacent binding sites. The SAR for such molecules is exquisitely sensitive to the length of the connecting linker.

Experimental Data: Linker Length vs. Receptor Binding Affinity

The following table summarizes representative data from a hypothetical SAR study on a G-protein coupled receptor (GPCR), where a known pharmacophore is dimerized using alkyl linkers of varying lengths, synthesized from phenethyl bromide precursors.

Compound IDLinker Length (n atoms)Binding Affinity (Ki, nM)Fold Improvement vs. Monomer (Ki = 500 nM)
Monomer N/A5001x
BVL-10 101254x
BVL-12 122520x
BVL-14 142.5 200x
BVL-16 163016.7x
BVL-18 181503.3x

This data clearly illustrates an optimal linker length of 14 atoms, which provides a 200-fold enhancement in affinity over the monovalent ligand. This "avidity effect" is a direct consequence of the bivalent ligand's ability to bind simultaneously to two receptor sites, significantly reducing the dissociation rate.

Experimental Protocol: Synthesis of a Homologous Linker Series

This protocol describes a generalized, robust method for creating a series of bivalent ligands with varying linker lengths, a foundational workflow in SAR exploration.

Objective: To synthesize a homologous series of N,N'-bis(phenethyl)alkane-diamide ligands.

Step 1: Mono-Boc Protection of Diamine Linkers

  • Dissolve the diaminoalkane (e.g., 1,6-diaminohexane, 1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM dropwise over 1 hour to favor mono-protection.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via column chromatography (Silica gel, gradient elution with 0-10% Methanol in DCM) to isolate the mono-Boc-protected diamine.

Step 2: Amide Coupling

  • Dissolve phenylacetic acid (2.2 eq) in anhydrous DMF.

  • Add HATU (2.2 eq) and DIPEA (4.4 eq) and stir for 10 minutes to pre-activate the acid.

  • Add the purified mono-Boc-protected diamine (1.0 eq) to the activated acid solution.

  • Stir at room temperature for 4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

Step 3: Boc Deprotection and Final Coupling

  • Dissolve the product from Step 2 in DCM.

  • Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure and re-dissolve in DMF.

  • In a separate flask, pre-activate phenylacetic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (2.2 eq).

  • Add the deprotected amine solution to the second activated acid and stir for 4 hours.

  • Perform an aqueous workup as in Step 2 and purify the final bivalent ligand by preparative HPLC.

Visualizing the Synthetic Workflow

Caption: Iterative synthesis of bivalent ligands.

Case Study 2: PROTACs - Linker Length as a Driver of Protein Degradation

The efficacy of a PROTAC is not determined by its binding affinity alone, but by its ability to induce the formation of a stable and catalytically competent ternary complex.[9][10] The linker is the key mediator of this event.

Conceptualizing Ternary Complex Formation

The diagram below illustrates how linker length dictates the success of a PROTAC. An optimal linker facilitates productive protein-protein interactions between the target and the E3 ligase, while a suboptimal linker can prevent this association due to steric constraints or improper orientation.

TernaryComplex cluster_good Optimal Linker: Productive Complex cluster_bad Suboptimal Linker: Steric Clash POI1 Target Protein (POI) PROTAC1 PROTAC POI1->PROTAC1 Favorable PPIs E3_1 E3 Ligase PROTAC1->E3_1 Favorable PPIs POI2 Target Protein (POI) PROTAC2 PROTAC POI2->PROTAC2 Unfavorable PPIs E3_2 E3 Ligase PROTAC2->E3_2 Unfavorable PPIs

Caption: Linker length dictates ternary complex competency.

Experimental Data: Linker Length vs. Target Degradation

An SAR campaign was conducted to optimize the linker for a PROTAC targeting an oncogenic kinase. The results clearly show a sharp dependence of degradation efficiency on linker length.

PROTAC IDLinker CompositionLinker Length (atoms)Target Degradation (DC₅₀, nM)
PRO-1 PEG9> 1000
PRO-2 Alkyl12150
PRO-3 Alkyl14 5
PRO-4 Alkyl1695
PRO-5 PEG18> 1000

The 14-atom alkyl linker in PRO-3 proved optimal, yielding a potent DC₅₀ of 5 nM. Both shorter and longer linkers were significantly less effective, underscoring the necessity of fine-tuning this parameter.[9][10]

Experimental Protocol: Western Blot for Quantifying Protein Degradation

This is the gold-standard assay for measuring the direct pharmacological effect of a PROTAC.

Objective: To determine the DC₅₀ value for a series of PROTACs.

  • Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7 for the Estrogen Receptor[9]) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of each PROTAC in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (typically 18-24 hours).

  • Cell Lysis: Place plates on ice. Aspirate the medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (containing the soluble protein) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Repeat the blotting process for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

  • Detection & Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and image the resulting signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control, then normalize to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC₅₀.

Conclusion

The systematic evaluation of linker length is a non-negotiable step in the optimization of bivalent ligands and PROTACs. As demonstrated, even minor changes—the addition or subtraction of just a few methylene units—can have a dramatic effect on biological activity, often marking the difference between a weakly active compound and a potent lead candidate. The principles and protocols outlined in this guide provide a foundational framework for researchers to rationally approach linker design. By understanding the causal relationships between linker length and pharmacological effect, and by employing robust, self-validating experimental methods, drug discovery teams can navigate the complexities of SAR with greater precision and efficiency.

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Portoghese, P. S. (2001). Bivalent Ligands in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Toure, M. & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition. [Link]

  • Asahara, H., et al. (2009). The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA. Bioorganic & Medicinal Chemistry. [Link]

  • Zheng, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Chemical Biology. [Link]

  • Schiemer, J., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

  • Whitesides, G. M., et al. (2011). Dependence of Avidity on Linker Length for a Bivalent Ligand–Bivalent Receptor Model System. Journal of the American Chemical Society. [Link]

  • Hartley, J.A., et al. (2004). Effect of linker length on DNA-binding affinity, cross-linking efficiency and cytotoxicity of C8-linked pyrrolobenzodiazepine dimers. Chemical Communications. [Link]

  • Scott, D.E., et al. (2022). Development of ultra-high affinity bivalent ligands targeting the polo-like kinase 1. RSC Chemical Biology. [Link]

  • Edmondson, S. D., et al. (2014). General Linker Diversification Approach to Bivalent Ligand Assembly. ACS Chemical Biology. [Link]

  • Foley, C. A. & Burkart, M. D. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • CD ComputaBio. PROTAC Linker Design and Optimization. CD ComputaBio Services. [Link]

  • Kumar, A. (2017). Impact of Linker Length and Composition on Fragment Binding and Cell Permeation. ACS Medicinal Chemistry Letters. [Link]

  • Valasani, K. R., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. ACS Omega. [Link]

  • U.S. Drug Enforcement Administration. (2024). Possible Control of Phenethyl Bromide as a List I Chemical. Federal Register. [Link]

Sources

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